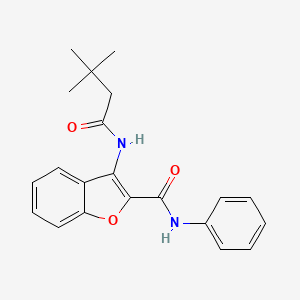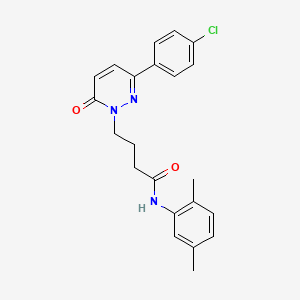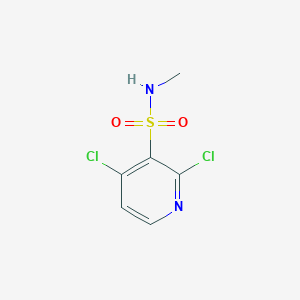
3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains phenyl, tetrazole, and piperazine functional groups. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, tetrazole derivatives can generally be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, low cost, etc., with good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole group is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, tetrazoles are crystalline and odorless, and they show a melting point temperature at 155–157°C .Wissenschaftliche Forschungsanwendungen
Antioxidant Potential
The compound shows potential as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. They are sometimes called “free-radical scavengers.”
Antitumor Activities
The compound has shown potent in vitro antitumor activities against human non-small lung tumor cell line A549 . This could potentially facilitate research in other cancer cell lines and animal studies.
Antibacterial Activity
The compound has shown potential antibacterial activity . Antibacterial agents are substances that inhibit bacterial growth or kill bacteria. The term is often used synonymously with the term antibiotics, although antibiotics are also classified as natural products.
Antifungal Activity
The compound has shown potential antifungal activity . Antifungal medication is medication used to treat fungal infections such as athlete’s foot, ringworm, candidiasis (thrush), serious systemic infections such as cryptococcal meningitis, and others.
Drug Design and Development
The compound can be studied for its size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) . This information can be used in the design and development of new drugs.
Antiviral Activity
Indole derivatives, which are structurally similar to the compound, have shown antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound contains a tetrazole group, which is known to play a significant role in medicinal and pharmaceutical applications . Tetrazoles can form both aliphatic and aromatic heterocyclic compounds, and their nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . .
Mode of Action
Tetrazoles generally interact with their targets through hydrogen bonding, charge distribution, polarity, and hydrophobic interactions . The presence of free N-H in tetrazoles contributes to their acidic nature, which can influence their interaction with targets .
Biochemical Pathways
Tetrazoles are known to be involved in a variety of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their absorption and distribution
Result of Action
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
For example, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated , which could influence their stability and activity under certain conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(12-11-18-7-3-1-4-8-18)26-15-13-25(14-16-26)17-20-22-23-24-27(20)19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYUGDZFKFIQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)